molecular formula C12H24O4Si B047794 6-O-(tert-Butyldimethylsilyl)-D-galactal CAS No. 124751-19-5

6-O-(tert-Butyldimethylsilyl)-D-galactal

Cat. No. B047794
M. Wt: 260.4 g/mol
InChI Key: HYSBQWOHQIVUQQ-GMTAPVOTSA-N
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Description

6-O-(tert-Butyldimethylsilyl)-D-galactal is a compound that has garnered interest in the field of organic chemistry, particularly in the synthesis and analysis of carbohydrates and their derivatives.

Synthesis Analysis

  • Kinzy and Schmidt (1987) discuss the use of tert-butyldimethylsilyl chloride for direct 3,6-di-O-protection of D-galactal, which allows for further manipulation of the compound in synthetic routes (Kinzy & Schmidt, 1987).

Molecular Structure Analysis

  • Baldoni, Stortz, and Marino (2011) synthesized a per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate and conducted a conformational analysis, showing two stable twist forms for the sugar ring in the compound (Baldoni, Stortz, & Marino, 2011).

Chemical Reactions and Properties

  • Navia and Kiely (1986) explored the tert-butyldimethylsilylation of dimethyl galactarate, resulting in various protected galactarate products, demonstrating the chemical reactivity of silylated galactal derivatives (Navia & Kiely, 1986).
  • MacKenzie, Tenaschuk, and Fortier (1987) studied the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids, highlighting the versatility of tert-butyldimethylsilyl groups in derivative formation (MacKenzie, Tenaschuk, & Fortier, 1987).

Physical Properties Analysis

  • Imamura et al. (2006) discussed the properties of di-tert-butylsilylene(DTBS)-directed alpha-predominant galactosylation, indicating the influence of the silyl group on the physical properties of the compounds (Imamura et al., 2006).

Chemical Properties Analysis

  • Bicchi et al. (1996) investigated 2,3-Di-O-ethyl-6-O-tert.-butyldimethylsilyl-β and −γ-cyclodextrins, highlighting the chemical properties and applications of silylated cyclodextrin derivatives (Bicchi et al., 1996).

Scientific Research Applications

  • Protection of D-glucal and D-galactal : Tert-Butyldimethylsilyl chloride is effective in protecting D-glucal and D-galactal, which are valuable for synthesizing 2-azido-2-deoxy-gluco- and -galactopyranosyl donors in glycoconjugate synthesis (Kinzy & Schmidt, 1987).

  • Aminoalditol synthesis : Diborane-THF reduction of O-(tert-butyldimethylsilyl)-galactaramides can lead to the synthesis of 1,6-diamino-1,6-dideoxygalactitol, a promising intermediate in aminoalditol synthesis (Navia & Kiely, 1986).

  • Synthesis of 2-deoxy-galactopyranosides : A study showed stereocontrolled synthesis of 2-deoxy-galactopyranosides using isopropylene-protected 6-O-silylated donors, enabling the synthesis of trisaccharides containing 2-deoxy and D-galactopyranosides (Yang et al., 2018).

  • Protecting group in deoxynucleosides : The tert-butyldimethylsilyl group serves as a versatile, stable protecting group for the synthesis of various protected deoxynucleosides (Ogilvie, 1973).

  • Protection of hydroxyl groups : It is used as a stable, hydroxyl-protecting agent with applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Conversion to formate esters : This method allows for the conversion of 6O-tert-butyldimethylsilyl and 6O-trityl protected monosaccharides to their formate esters, useful intermediates for sugar replacement (Komiotis et al., 2006).

  • Functionalization of cellulose : Tert-butyldimethylsilyl cellulose with substitution degrees up to 2 can be synthesized, offering a novel path for regioselective protection of positions 2 and 6 in cellulose (Heinze et al., 2008).

  • Separation of enantiomers : The 2,3-methylated 3-*-monoacetylated 6-O-tert-butyldimethylsilylated beta-CD derivative effectively separates enantiomers on monolithic silica HPLC columns (Bayer et al., 2006).

  • Synthesis of cyclodextrin derivatives : It's used in the preparation of high-yield, pure per(6-O-tert-butyldimethylsilyl)-cyclodextrin derivatives (Benkovics et al., 2021).

  • Glycosyltransferase inhibitors : These saccharide precursors are suitable for preparing model glycosyltransferase inhibitors in transition state (Hirsch et al., 2009).

Future Directions

Per(6-O-tert-butyldimethylsilyl)-α-, β- and γ-cyclodextrin derivatives are well-known as synthetic intermediates that enable the selective mono-, partial, or perfunctionalization of the secondary face of the macrocycles . They have attracted a great deal of attention due to their ability to selectively include relatively hydrophobic organic molecules of suitable geometry and size in aqueous solutions . They are particularly well-suited as building blocks for the construction of nanodevices, such as biomolecular sensors and gene/drug delivery systems .

properties

IUPAC Name

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSBQWOHQIVUQQ-GMTAPVOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517281
Record name 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-(tert-Butyldimethylsilyl)-D-galactal

CAS RN

124751-19-5
Record name 2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-O-(tert-Butyldimethylsilyl)-D-galactal
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Citations

For This Compound
5
Citations
N Shimada, T Sugimoto, M Noguchi… - The Journal of …, 2021 - ACS Publications
… according to the typical procedure, from 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (2a) (41.1 mg, 0.100 mmol, 1.00 equiv) and phenyl 6-O-tert-butyldimethylsilyl-d-galactal (3g) (…
Number of citations: 9 pubs.acs.org
I Wandzik, T Bieg, M Czaplicka - Bioorganic chemistry, 2009 - Elsevier
… Uridine derivative 18 enabled the addition reaction to 3,4-di-O-benzyl-6-O-tert-butyldimethylsilyl-D-glucal (14) and 3,4-di-O-benzyl-6-O-tert-butyldimethylsilyl-D-galactal (15) to be …
Number of citations: 20 www.sciencedirect.com
DJ Keith - 2019 - search.proquest.com
… Multi gram quantities of the first required building block, 6-O-tert- butyldimethylsilyl-D-Galactal 183, was successfully synthesized utilizing this four-step procedure in a 62% overall yield. …
Number of citations: 3 search.proquest.com
O Schröter - 2009 - oc2.chemie.uni-tuebingen.de
1 3, 4-Di-O-benzyl-D-glucal 2 3, 4-Di-O-benzyl-6-O-(3-carboxypropanoyl)-D-glucal 3 Methyl-2, 3-di-O-benzyl-α-D-glucopyranosid 4 3, 4-Di-O-benzyl-6-O-[(2, 3-di-O-benzyl-1-O-methyl-α…
Number of citations: 4 www.oc2.chemie.uni-tuebingen.de
中村優生 - 2021 - kitasato.repo.nii.ac.jp
1. 緒言糖鎖関連化合物は, 数多くの生命現象に関与することから, 医薬品創出の一端を担う分子として注目されている. しかしながら, 現代の有機合成化学の叡智を集結してもなお, 糖鎖修飾法…
Number of citations: 4 kitasato.repo.nii.ac.jp

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